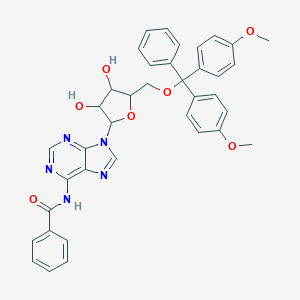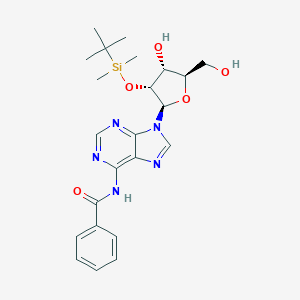
(4-(Méthoxyméthyl)cyclohexyl)méthanol
Vue d'ensemble
Description
(4-(Methoxymethyl)cyclohexyl)methanol is an organic compound with the molecular formula C9H18O2. It is a cyclohexane derivative where a methoxymethyl group is attached to the fourth carbon of the cyclohexane ring, and a methanol group is attached to the methoxymethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
(4-(Methoxymethyl)cyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for enzymes involved in the metabolism of cyclohexane derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are being investigated for their therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents. Its pleasant odor makes it suitable for use in perfumes and food additives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethyl)cyclohexyl)methanol typically involves the reaction of cyclohexanone with methanol in the presence of a catalyst. One common method is the reduction of 4-(methoxymethyl)cyclohexanone using sodium borohydride (NaBH4) as a reducing agent. The reaction is carried out in an inert atmosphere, usually under nitrogen, at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, (4-(Methoxymethyl)cyclohexyl)methanol can be produced through the hydrogenation of 4-(methoxymethyl)cyclohexanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the ketone group to a hydroxyl group, resulting in the formation of (4-(Methoxymethyl)cyclohexyl)methanol.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Methoxymethyl)cyclohexyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group in (4-(Methoxymethyl)cyclohexyl)methanol can be oxidized to form a ketone or an aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexylmethanol by removing the methoxymethyl group. This reaction typically involves the use of strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: 4-(Methoxymethyl)cyclohexanone or 4-(Methoxymethyl)cyclohexanal.
Reduction: Cyclohexylmethanol.
Substitution: Various substituted cyclohexylmethanol derivatives.
Mécanisme D'action
The mechanism of action of (4-(Methoxymethyl)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450. These enzymes catalyze the oxidation of the hydroxyl group to form corresponding ketones or aldehydes. The compound’s methoxymethyl group can undergo hydrolysis to release methanol, which is further metabolized in the liver.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmethanol: A similar compound with a hydroxymethyl group attached directly to the cyclohexane ring.
4-Methylcyclohexylmethanol: A compound with a methyl group attached to the fourth carbon of the cyclohexane ring and a methanol group attached to the methyl group.
4-(Methoxymethyl)cyclohexanone: A compound with a methoxymethyl group attached to the fourth carbon of the cyclohexane ring and a ketone group.
Uniqueness
(4-(Methoxymethyl)cyclohexyl)methanol is unique due to the presence of both a methoxymethyl group and a methanol group in its structure. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis and research. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific studies.
Propriétés
IUPAC Name |
[4-(methoxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-11-7-9-4-2-8(6-10)3-5-9/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIFEWSPJQDERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4072990, DTXSID10274139 | |
| Record name | 4-Methoxymethylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
98955-27-2, 110928-48-8 | |
| Record name | 4-(Methoxymethyl)cyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98955-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxymethylcyclohexylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098955272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxymethylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














